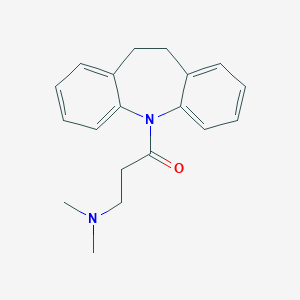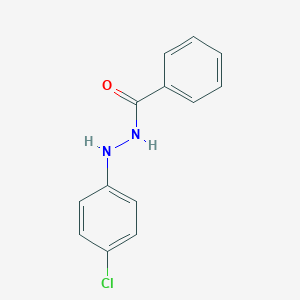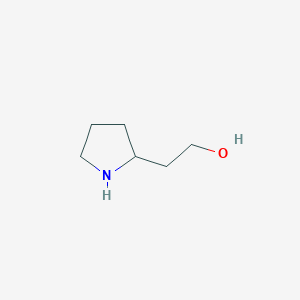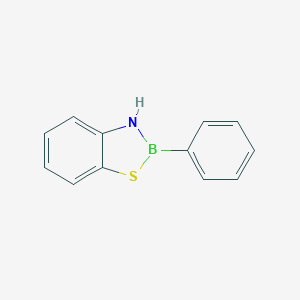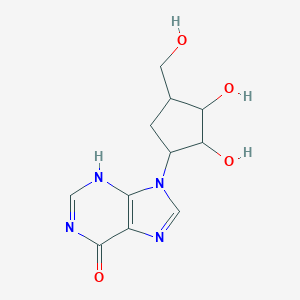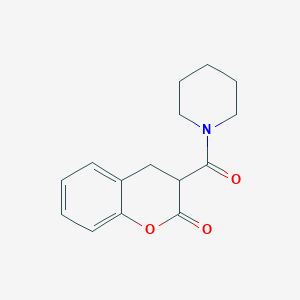
3-(Piperidine-1-carbonyl)-3,4-dihydrochromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidine-1-carbonyl)-3,4-dihydrochromen-2-one is a chemical compound that features a piperidine ring attached to a chromanone structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The piperidine ring is a common structural motif in many biologically active compounds, making this compound a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidine-1-carbonyl)-3,4-dihydrochromen-2-one typically involves the reaction of chromanone derivatives with piperidine. One common method includes the acylation of 2-chromanone with piperidine using a suitable acylating agent. The reaction conditions often involve the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidine-1-carbonyl)-3,4-dihydrochromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of chromanone derivatives with additional oxygen functionalities.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-(Piperidine-1-carbonyl)-3,4-dihydrochromen-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Piperidine-1-carbonyl)-3,4-dihydrochromen-2-one involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The chromanone structure may also contribute to the compound’s biological effects by interacting with cellular pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring.
Chromanone: A bicyclic compound with a benzene ring fused to a lactone.
Piperine: An alkaloid with a piperidine ring, found in black pepper.
Uniqueness
3-(Piperidine-1-carbonyl)-3,4-dihydrochromen-2-one is unique due to the combination of the piperidine ring and chromanone structure. This dual functionality allows it to exhibit a wide range of chemical reactivity and biological activity, making it a versatile compound for research and development.
Properties
CAS No. |
18144-60-0 |
|---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
3-(piperidine-1-carbonyl)-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C15H17NO3/c17-14(16-8-4-1-5-9-16)12-10-11-6-2-3-7-13(11)19-15(12)18/h2-3,6-7,12H,1,4-5,8-10H2 |
InChI Key |
JCMQWYCAGCCUFB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CC3=CC=CC=C3OC2=O |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CC3=CC=CC=C3OC2=O |
Synonyms |
3-(Piperidinocarbonyl)-3,4-dihydro-2H-1-benzopyran-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



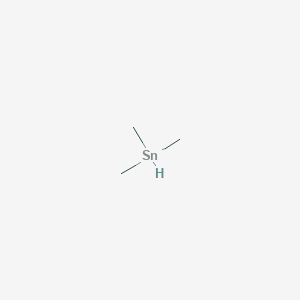
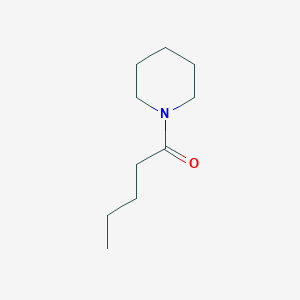
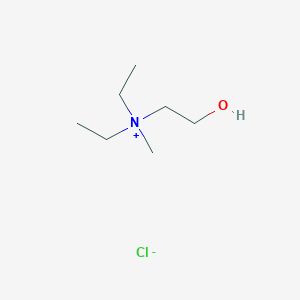
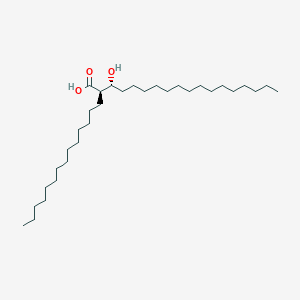
![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid](/img/structure/B102414.png)
![3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B102416.png)

